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Compound of Interest

Compound Name: Cresomyecin

Cat. No.: B15559119

For Researchers, Scientists, and Drug Development Professionals

Cresomycin is a novel, fully synthetic, bridged macrobicyclic oxepanoprolinamide antibiotic
engineered to overcome prevalent antimicrobial resistance mechanisms. Developed by
researchers at Harvard University, it demonstrates potent in vitro and in vivo efficacy against a
broad spectrum of multidrug-resistant Gram-positive and Gram-negative bacteria, including
challenging pathogens like Staphylococcus aureus, Escherichia coli, and Pseudomonas
aeruginosa.[1][2] Its mechanism of action involves binding to the bacterial ribosome, thereby
inhibiting protein synthesis. The molecule's "pre-organized" conformational rigidity allows it to
bind with high affinity to bacterial ribosomes, even those modified by resistance-conferring
enzymes like chloramphenicol-florfenicol resistance (Cfr) and erythromycin-resistance
ribosomal RNA methylase (Erm), which typically prevent other antibiotics from binding
effectively.[2] This document provides a technical summary of the early preclinical safety data
available for Cresomycin, focusing on in vitro cytotoxicity and in vivo tolerability studies.

Quantitative Safety Data Summary

Early preclinical assessments indicate a favorable preliminary safety profile for Cresomycin. In
vitro studies on human cell lines show low cytotoxicity, and it did not induce hemolysis in
human red blood cells at the concentrations tested.[1] In vivo studies in murine infection
models have shown high survival rates at therapeutic doses, suggesting good tolerability.[1]
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Assay Type CelllSystem Type Endpoint Result

In Vitro Safety

o Human cell lines o Low cytotoxicity
Cytotoxicity (various) Viability observed

No hemolysis

Hemolysis Human erythrocytes Hemolysis
detected
In Vivo Safety
_ _ Murine model (S. . _
Systemic Infection Survival 100% survival

aureus)

Table 1: Summary of Early Preclinical Safety Findings for Cresomycin

Experimental Protocols
In Vitro Safety Assessment

Cytotoxicity in Human Cell Lines
o Objective: To determine the potential cytotoxic effects of Cresomycin on human cells.

o Methodology: While the specific cell lines and assay are not publicly detailed, it is reported
that Cresomycin was tested against various primary and immortalized human cell lines,
including fibroblasts and human umbilical vein endothelial cells (HUVECSs).[1] Standard cell
viability assays, such as those based on metabolic activity (e.g., MTT or MTS) or membrane
integrity (e.g., LDH release), are typically used for this purpose. Cells are cultured under
standard conditions and exposed to a range of Cresomycin concentrations for a defined
period (e.g., 24, 48, or 72 hours). Cell viability is then measured and compared to vehicle-
treated control cells to determine the concentration at which the compound exhibits cytotoxic
effects.

» Results: Cresomycin demonstrated low cytotoxicity against the tested human cell lines.[1]

Hemolysis Assay
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o Objective: To assess the potential of Cresomycin to lyse red blood cells.

e Methodology: The protocol involved incubating human erythrocytes with Cresomycin at
concentrations up to 125 uM.[1] A typical hemolysis assay involves collecting fresh human
red blood cells, washing them in an isotonic buffer (e.g., PBS), and preparing a standardized
cell suspension. This suspension is then incubated with various concentrations of the test
compound. A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control
(vehicle) are run in parallel. After incubation, the samples are centrifuged, and the amount of
hemoglobin released into the supernatant is quantified by measuring its absorbance at a
specific wavelength (e.g., 540 nm). The percentage of hemolysis is calculated relative to the
positive control.

e Results: No hemolysis of human erythrocytes was observed at concentrations of
Cresomycin up to 125 pM.[1]

In Vivo Safety and Efficacy Assessment

Murine Systemic Infection Model

o Objective: To evaluate the efficacy and tolerability of Cresomycin in a lethal systemic
infection model.

e Animal Model: Murine model of sepsis induced by a 90% lethal dose (LD90) of cfr-
expressing Staphylococcus aureus.[1]

e Dosing Regimen:

[e]

Test Article: Cresomycin (CRM)

[e]

Dose: 25 mg/kg

o

Route of Administration: Subcutaneous (SC)

[¢]

Frequency: Four times a day (g.i.d.) for one day.[1]

o Methodology: Mice were infected with a lethal dose of multidrug-resistant S. aureus. A
treatment group received subcutaneous injections of Cresomycin, while a control group
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received injections of the vehicle solution. The animals were monitored for survival over a
period of seven days.[1]

o Results: In the group treated with Cresomycin, 100% of the mice (10 out of 10) survived for
the seven-day observation period. In contrast, 90% of the mice (9 out of 10) in the vehicle-
treated control group succumbed to the infection within two days.[1] This result, while
primarily demonstrating efficacy, also indicates that the 25 mg/kg g.i.d. regimen was well-
tolerated in the context of a severe infection.

Visualizations: Mechanism and Workflow

The following diagrams illustrate the core mechanism of action for Cresomycin and a
generalized workflow for preclinical safety assessment.

Mechanism of Action: Cresomycin Overcoming Bacterial Resistance
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Caption: Cresomycin's pre-organized structure enables strong binding to bacterial ribosomes,
bypassing common resistance mechanisms like enzymatic methylation that block standard
antibiotics.

Generalized Preclinical Safety Assessment Workflow
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Caption: A streamlined workflow outlining the progression from compound synthesis to key in
vitro and in vivo preclinical safety evaluations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. An antibiotic preorganized for ribosomal binding overcomes antimicrobial resistance -
PMC [pmc.ncbi.nlm.nih.gov]

e 2. journals.asm.org [journals.asm.org]

» To cite this document: BenchChem. [Early Preclinical Safety Profile of Cresomycin: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15559119#early-preclinical-data-on-cresomycin-
safety]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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